molecular formula C20H23ClN4O3S B2980809 5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898345-77-2

5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2980809
M. Wt: 434.94
InChI Key: PTCUYXCRZLVHDV-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features, including a chlorophenyl group, a 1,4-dioxa-8-azaspiro[4.5]decane group, a thiazolo[3,2-b][1,2,4]triazol group, and an ethyl group. These groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The 1,4-dioxa-8-azaspiro[4.5]decane group, for example, is a spirocyclic compound, which means it has two rings that share a single atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and the steric hindrance provided by the spirocyclic structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, while the heterocyclic rings could participate in various types of non-covalent interactions .

Scientific Research Applications

Antimicrobial Activities

Researchers have synthesized various 1,2,4-triazole derivatives, including compounds with structures similar to the one , and evaluated them for their antimicrobial activities. For instance, the study by Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and assessed their antimicrobial efficacy. Some of these compounds exhibited moderate to good activity against tested microorganisms, indicating the potential of such chemical structures in developing new antimicrobial agents Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules, 15(4), 2427-2438.

Anticancer and Antidiabetic Potential

Another research direction involves exploring the anticancer and antidiabetic properties of spirothiazolidines analogs. Flefel et al. (2019) synthesized a novel series of spirothiazolidines and evaluated their anticancer and antidiabetic activities. Compounds from this study demonstrated significant anticancer activities against various cancer cell lines and showed potential as alpha-amylase and alpha-glucosidase inhibitors, suggesting a promising route for the treatment of diabetes Flefel, E. M., El-Sofany, W., Al-Harbi, R. A. K., & El-Shahat, M. (2019). Molecules, 24(13).

Vibrational Spectroscopic Analysis

The vibrational spectroscopic properties of similar compounds have been studied to understand their molecular structure and potential biological activities better. Kuruvilla et al. (2018) investigated the spectroscopic properties of a compound with a similar structure, employing FT-IR and FT-Raman techniques alongside quantum mechanical methods. This study provides insight into the molecular geometry and electronic properties, which are crucial for understanding the biological activities of these compounds Kuruvilla, T. K., Prasana, J., Muthu, S., & George, J. (2018). Journal of Molecular Structure, 1157, 519-529.

Safety And Hazards

Based on the structure, one could predict that the compound should be handled with care. The presence of a chlorophenyl group, for instance, suggests that it might be hazardous to aquatic life .

properties

IUPAC Name

5-[(4-chlorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3S/c1-2-15-22-19-25(23-15)18(26)17(29-19)16(13-3-5-14(21)6-4-13)24-9-7-20(8-10-24)27-11-12-28-20/h3-6,16,26H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCUYXCRZLVHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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